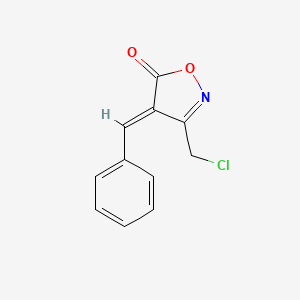

(4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one

Description

(4E)-4-Benzylidene-3-(chloromethyl)isoxazol-5(4H)-one is a substituted isoxazol-5(4H)-one derivative characterized by a benzylidene group at the 4-position and a chloromethyl substituent at the 3-position. Its synthesis typically involves a three-component reaction of hydroxylamine hydrochloride, β-ketoesters (or derivatives), and aromatic aldehydes under catalytic conditions . The chloromethyl group enhances electrophilicity, making the compound a versatile intermediate for further functionalization . Its structure is confirmed via spectroscopic methods (IR, NMR) and elemental analysis, with X-ray crystallography resolving stereochemical details in related analogs .

Properties

IUPAC Name |

(4E)-4-benzylidene-3-(chloromethyl)-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-7-10-9(11(14)15-13-10)6-8-4-2-1-3-5-8/h1-6H,7H2/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQCQXBKIFZOCS-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=NOC2=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylideneacetone with hydroxylamine hydrochloride to form the isoxazole ring. The chloromethyl group can be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Oxo derivatives of the isoxazole ring.

Reduction: Reduced isoxazole derivatives.

Substitution: Substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

(4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. The benzylidene group may interact with hydrophobic pockets in target proteins, enhancing binding affinity .

Comparison with Similar Compounds

Isoxazol-5(4H)-ones exhibit diverse biological and chemical properties depending on substituents. Below is a detailed comparison of the target compound with structurally related derivatives:

Substituent Effects on the Isoxazolone Core

Key Observations :

- The chloromethyl group at the 3-position increases electrophilicity compared to methyl or propyl groups, enabling cross-coupling or alkylation reactions .

- Bulky 4-position substituents (e.g., naphthyl in 4k) enhance π-π stacking in crystal structures, affecting solubility and solid-state stability .

Electronic and Spectral Properties

Trends :

- The C=O stretch in IR remains consistent (~1650–1670 cm⁻¹), confirming the isoxazolone core .

- Chloromethyl protons resonate at δ 4.70–4.78 ppm, distinct from methyl (δ 1.90–2.27 ppm) or propyl groups .

Insights :

Biological Activity

(4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one is a heterocyclic compound belonging to the isoxazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound, particularly the presence of both a benzylidene and a chloromethyl group, enhance its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of (4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one is C₁₁H₈ClNO₂, with a molecular weight of 221.64 g/mol. The compound features a five-membered isoxazole ring, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClNO₂ |

| Molecular Weight | 221.64 g/mol |

| CAS Number | 1142198-85-3 |

Synthesis Methods

The synthesis of (4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. A common method includes the reaction of benzylideneacetone with hydroxylamine hydrochloride, followed by chloromethylation using reagents such as chloromethyl methyl ether under acidic conditions.

Antimicrobial Activity

Research indicates that (4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For instance, the compound's mechanism may involve the inhibition of key enzymes in bacterial metabolism.

Antifungal Activity

The compound has also shown promising antifungal activity against several fungal pathogens. Studies evaluating its efficacy have reported IC50 values indicating effective inhibition of fungal growth, making it a candidate for further development in antifungal therapies.

Anticancer Properties

Recent investigations into the anticancer potential of (4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one have revealed its ability to induce apoptosis in cancer cell lines. The chloromethyl group is believed to play a crucial role in forming covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition and modulation of cancer cell proliferation .

The biological activity of (4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic amino acids in enzymes, inhibiting their function.

- Receptor Modulation : The benzylidene moiety may enhance binding affinity to hydrophobic pockets in target proteins, modulating their activity.

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals that (4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one has unique properties due to its specific functional groups.

| Compound | Key Features | Biological Activity |

|---|---|---|

| Isoxazole | Basic structure | Limited biological activity |

| 4-benzylideneisoxazol-5(4H)-one | Lacks chloromethyl group | Moderate activity |

| 3-(chloromethyl)isoxazol-5(4H)-one | Lacks benzylidene group | Limited activity |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that (4E)-4-benzylidene-3-(chloromethyl)isoxazol-5(4H)-one inhibited the growth of Staphylococcus aureus and Escherichia coli with IC50 values below 50 µM.

- Anticancer Activity : In a cellular assay involving breast cancer cell lines, the compound induced apoptosis with an IC50 value of 25 µM after 48 hours of treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.